![molecular formula C20H16N2O2S B6576664 4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 868146-46-7](/img/structure/B6576664.png)
4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophenes occur as important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds . This review focuses on ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives, and in particular oligothiophenes, have become dominant functional π –electron systems .Chemical Reactions Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Future Directions
Thiophene derivatives have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes) , OFET (organic field-effect transistors) , and OPV (organic photovoltaics) . Therefore, the future directions of thiophene derivatives could be in the field of organic electronics and optoelectronics .
properties
IUPAC Name |
[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)22(21-17)20(24)19-7-4-12-25-19/h1-12,18,23H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMMCZJIYDUMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)O)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
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